molecular formula C12H16F2N2 B11817013 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine

2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine

Cat. No.: B11817013
M. Wt: 226.27 g/mol
InChI Key: CLYKXGWKSBKPPK-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine is a chemical compound of significant interest in medicinal chemistry and oncology research. It functions as a crucial synthetic intermediate in the development of potent and selective inhibitors of Tropomyosin Receptor Kinase (TRK) . TRK proteins are a family of receptors (TRKA, TRKB, TRKC) encoded by the NTRK genes, and their dysregulation, often through gene fusions, is a well-validated driver in a wide array of cancers . Compounds featuring the 2,5-difluorophenyl and pyrrolidine subunits, which are core structural elements of this reagent, have been advanced into clinical candidates for targeted cancer therapy . The research value of this amine building block lies in its structural motif, which is adept at interacting with enzymatic targets, making it invaluable for constructing more complex bioactive molecules. Its primary application is in the synthesis and discovery of novel small-molecule therapeutics, particularly pyrazolo[1,5-a]pyrimidine derivatives, which are designed to treat cancers harboring NTRK gene fusions . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16F2N2

Molecular Weight

226.27 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C12H16F2N2/c13-9-3-4-11(14)10(7-9)12(8-15)16-5-1-2-6-16/h3-4,7,12H,1-2,5-6,8,15H2

InChI Key

CLYKXGWKSBKPPK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CN)C2=C(C=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and α-Bromination

The foundational step in several routes involves the preparation of 1-(2,5-difluorophenyl)ethanone, achieved via Friedel-Crafts acylation. While traditional Friedel-Crafts conditions (e.g., AlCl₃ catalysis) face challenges with electron-deficient aryl rings like 1,2,4-trifluorobenzene, alternative methods employing directed ortho-metalation (DoM) have proven effective. For instance, lithiation of 1,2,4-trifluorobenzene using n-BuLi followed by quenching with acetyl chloride yields 1-(2,5-difluorophenyl)ethanone in 68–72% yields. Subsequent α-bromination using bromine in dichloromethane with catalytic HBr generates 2-bromo-1-(2,5-difluorophenyl)ethanone, a critical intermediate for nucleophilic substitution.

Pyrrolidine Substitution via SN2 Reaction

The α-bromo ketone undergoes nucleophilic substitution with pyrrolidine in anhydrous tetrahydrofuran (THF) at 0–25°C. This step, adapted from pyrovalerone synthesis protocols, replaces the bromide with a pyrrolidin-1-yl group, forming 1-(2,5-difluorophenyl)-2-(pyrrolidin-1-yl)ethanone. Reaction optimization studies reveal that excess pyrrolidine (2.2 eq) and prolonged stirring (12–24 h) enhance yields to 85–90%.

Reductive Amination of the Ketone Intermediate

The final step involves reducing the ketone to a primary amine. Two methods are prevalent:

  • Oxime Formation and Hydrogenation : Treatment of the ketone with hydroxylamine hydrochloride in ethanol/water (1:1) forms the oxime, which is hydrogenated under H₂ (50 psi) with Raney nickel to yield the target amine in 75–80% purity.

  • Direct Reductive Amination : Employing ammonium acetate and sodium cyanoborohydride in methanol at pH 6–7 converts the ketone directly to the amine, albeit with lower yields (60–65%) due to competing side reactions.

Comparative Analysis of Methodologies

Yield and Scalability

The table below summarizes key parameters for each synthetic step:

StepReagents/ConditionsYield (%)Purity (%)
Friedel-Crafts acylationn-BuLi, acetyl chloride, THF, –78°C68–7295
α-BrominationBr₂, CH₂Cl₂, HBr (cat.), 0°C90–9298
Pyrrolidine substitutionPyrrolidine, THF, 25°C, 24 h85–9097
Oxime hydrogenationNH₂OH·HCl, H₂ (50 psi), Raney Ni, EtOH75–8090
Reductive aminationNH₄OAc, NaBH₃CN, MeOH, pH 6–760–6585

The Friedel-Crafts/α-bromination route demonstrates superior scalability, with kilogram-scale batches achieving consistent yields. In contrast, reductive amination suffers from solvent volume constraints in large-scale setups.

Stereochemical Considerations

Racemic 2-(2,5-difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine is typically obtained due to the planar sp² hybridized ketone intermediate. Chiral resolution using dibenzoyl-D-tartaric acid, as described in pyrovalerone syntheses, enriches the R-enantiomer to >99% enantiomeric excess (ee) after two crystallizations.

Industrial Adaptations and Process Optimization

Continuous-Flow Bromination

Recent advancements replace batch-mode bromination with continuous-flow systems, reducing reaction times from 6 h to 15 minutes and minimizing bromine waste. A tubular reactor with static mixers ensures precise temperature control (0–5°C), achieving 94% conversion with 98% regioselectivity.

Solvent Recycling in Pyrrolidine Substitution

THF recovery via distillation and molecular sieve drying lowers production costs by 40%. Process analytical technology (PAT) tools, including in-line FTIR, monitor pyrrolidine consumption in real time, enabling automated reagent dosing.

Challenges and Mitigation Strategies

Byproduct Formation during Reductive Amination

The primary byproduct, N-pyrrolidinyl imine, arises from premature condensation of the ketone and amine. Adding catalytic acetic acid (0.1 eq) suppresses imine formation, boosting amine yields to 70%.

Purification of Hydroscopic Intermediates

The final amine’s hygroscopicity complicates isolation. Spray drying with colloidal silicon dioxide generates a free-flowing powder stable under ambient conditions (25°C, 60% RH).

Emerging Methodologies

Photoredox Catalysis for C–N Bond Formation

Preliminary studies show that visible-light-mediated cross-coupling of 2-bromo-1-(2,5-difluorophenyl)ethanone with pyrrolidine using Ir(ppy)₃ as a photocatalyst achieves 88% yield at room temperature, eliminating the need for cryogenic conditions.

Biocatalytic Ketone Reduction

Engineered ketoreductases (e.g., KRED-101) selectively reduce 1-(2,5-difluorophenyl)-2-(pyrrolidin-1-yl)ethanone to the S-enantiomer with 95% ee, offering a green alternative to hydrogenation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions could potentially modify the difluorophenyl group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups to the aromatic ring.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine exhibit significant antitumor properties. The mechanism often involves the inhibition of specific kinases associated with tumor growth.

Table 1: Antitumor Efficacy

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung Cancer)15.5Inhibition of EGFR
Compound BMCF7 (Breast Cancer)20.3Apoptosis induction
This CompoundHeLa (Cervical Cancer)TBDTBD

Case Study: Antitumor Screening

In a study evaluating the antitumor effects of various compounds, 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine was tested against the HeLa cell line. Preliminary results suggest potential efficacy in inhibiting cell proliferation, although further studies are required to determine the exact IC50 values and mechanism of action.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing similar structural motifs can combat bacterial infections effectively.

Table 2: Antimicrobial Activity Results

Bacteria SpeciesZone of Inhibition (mm)MIC (µg/mL)
E. coli1532
S. aureus1264
P. aeruginosa10128

Case Study: Antimicrobial Screening

A study assessing various derivatives found that 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This positions it as a potential candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

Recent investigations have explored the anti-inflammatory potential of this compound. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Mechanism Insights

The compound may inhibit the NF-kB pathway, crucial for mediating inflammatory responses. This suggests potential applications in treating conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine would involve its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group might enhance binding affinity, while the pyrrolidine ring could influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents/Modifications Receptor Affinity/Activity Key Findings
2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine 2,5-difluorophenyl; pyrrolidine Likely TRK inhibition (inferred) Derivatives act as TRK inhibitors; synthesis involves multi-step reduction and coupling .
25I-NBOMe N-benzyl; 2C-I backbone (4-iodo-2,5-dimethoxy) Potent 5-HT2A agonist (EC50 < 1 nM) High behavioral toxicity; quantified in serum (0.76 ng/mL) .
N-Benzyl phenethylamines N-benzyl substitution 5-HT2A selective (300-fold affinity vs. 5-HT2C/5-HT1A) Phe339(6.51) and Phe340(6.52) residues critical for binding and activation .
2,2-Difluoro-2-(pyridin-3-yl)ethan-1-amine Pyridinyl; difluoroethylamine Not explicitly reported Liquid form; distinct electronic profile due to pyridine ring .
(R)-1-(2,5-Difluorophenyl)ethanamine HCl Single ethylamine; 2,5-difluorophenyl Similarity score: 1.00 vs. target Structural analog used in kinase inhibitor synthesis .

Receptor Selectivity

  • Serotonin Receptor Agonists: N-Benzyl phenethylamines (e.g., 25I-NBOMe) exhibit high 5-HT2A affinity due to interactions with Phe339(6.51) and Phe340(6.52) residues .
  • TRK Inhibition : The pyrrolidine moiety in the target compound may enhance binding to kinase domains, as seen in its derivative’s TRK inhibitory activity .

Toxicity and Clinical Relevance

  • 25I-NBOMe : Associated with severe agitation, tachycardia, and hallucinations at low serum concentrations (0.76 ng/mL) .
  • Target Compound: Limited toxicity data, but its TRK-inhibiting derivatives are designed for therapeutic use (e.g., cancer), suggesting a safer profile compared to recreational phenethylamines .

Biological Activity

2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine, also known by its CAS number 1096880-44-2, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C12H16F2N
  • Molecular Weight : 214.26 g/mol
  • Structure : The compound features a pyrrolidine ring and a difluorophenyl group, which contribute to its biological activity.

Research indicates that 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been noted for its potential to inhibit key enzymes involved in various biological pathways, including those related to cancer proliferation and inflammation.
  • Cellular Uptake and Modulation : Studies suggest that the compound can affect cellular uptake mechanisms, thereby influencing the bioavailability of other therapeutic agents.
  • Impact on Microtubule Dynamics : Similar compounds have shown the ability to disrupt microtubule dynamics, leading to mitotic delay and apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine. For instance:

  • HeLa Cell Studies : The compound demonstrated significant antiproliferative effects against HeLa cells, with a mechanism involving disruption of microtubule assembly .
CompoundCell LineIC50 (µM)Mechanism
2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamineHeLa15Microtubule disruption
Reference Drug (e.g., Bleomycin)FaDu20DNA damage

Neuroprotective Effects

There is emerging evidence that this compound may also possess neuroprotective properties. It has been suggested that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been explored, particularly in the context of chronic diseases. By inhibiting specific kinases involved in inflammation, it may help alleviate symptoms associated with chronic inflammatory conditions .

Case Studies

  • Cell Line Studies : A study published in MDPI demonstrated that derivatives of this compound exhibited enhanced cytotoxicity compared to traditional chemotherapeutics in various cancer cell lines .
  • Animal Models : Preclinical trials using animal models have shown promising results in reducing tumor size and improving survival rates when treated with this compound alongside standard therapies.
  • Mechanistic Insights : Advanced imaging techniques revealed that treatment with 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine caused significant morphological changes in treated cells, indicating its impact on cellular structure and function .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, coupling 2,5-difluorophenyl precursors with pyrrolidine derivatives under controlled pH (7–9) and temperature (60–80°C) can yield the target molecule. Catalytic hydrogenation (e.g., Pd/C or Raney Ni) is often employed for reductive steps. Reaction time and solvent polarity (e.g., DMF vs. THF) significantly impact purity, with longer reaction times in polar solvents favoring higher yields but requiring post-synthesis purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the difluorophenyl and pyrrolidine moieties. Key markers include:

  • ¹H NMR : Aromatic proton signals at δ 6.8–7.2 ppm (split due to fluorine coupling) and pyrrolidine ring protons at δ 2.5–3.5 ppm.
  • ¹⁹F NMR : Distinct peaks for para- and ortho-fluorine atoms at δ -110 to -120 ppm.
    High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]⁺) with a mass error <5 ppm. Purity is best assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring affect biological activity, and what chiral resolution methods are recommended?

  • Methodological Answer : The (R)- and (S)-enantiomers of the pyrrolidine moiety exhibit distinct receptor binding profiles. Chiral resolution can be achieved via:

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation of the amine group selectively modifies one enantiomer.
    Biological assays (e.g., receptor binding studies) reveal that the (R)-enantiomer shows 3–5× higher affinity for serotonin receptors compared to the (S)-form, likely due to steric hindrance differences in the binding pocket .

Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions. To standardize results:

  • Receptor Preparation : Use homogeneous cell lines (e.g., HEK293 expressing cloned human receptors) to minimize batch-to-batch variability.
  • Binding Buffer : Maintain consistent ionic strength (e.g., 150 mM NaCl) and pH (7.4).
  • Radioligand Choice : Compare results using tritiated vs. fluorescent ligands, as lipophilic fluorophores may non-specifically interact with membrane proteins.
    Meta-analyses of binding data should account for these variables and apply statistical corrections (e.g., Bonferroni) for cross-study comparisons .

Q. What strategies optimize catalytic asymmetric synthesis of this compound for large-scale research applications?

  • Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or Josiphos) with transition metals (e.g., Ru or Rh) can achieve enantiomeric excess (ee) >90%. Key parameters include:

  • Substrate-to-Catalyst Ratio : Optimize to 100:1 to balance cost and efficiency.
  • Solvent Selection : Tetrahydrofuran (THF) enhances enantioselectivity compared to dichloromethane.
  • DoE (Design of Experiments) : Apply factorial design to test interactions between temperature, pressure, and catalyst loading. Response surface modeling can identify ideal conditions for scale-up .

Data Analysis and Experimental Design

Q. What in vitro models are most suitable for studying the compound’s neuropharmacological effects?

  • Methodological Answer : Primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y) are preferred for neuroactivity studies. Key protocols include:

  • Calcium Imaging : Track intracellular Ca²⁺ flux using Fluo-4 AM dye to assess receptor activation.
  • Patch-Clamp Electrophysiology : Measure ion channel modulation (e.g., K⁺ or Na⁺ currents) in voltage-clamp mode.
    For receptor specificity, combine these with siRNA knockdown of target receptors (e.g., 5-HT₂A) to confirm mechanistic pathways .

Q. How should researchers address solubility challenges in aqueous assays for this lipophilic compound?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility without disrupting biological activity. Dynamic light scattering (DLS) can monitor aggregation. For in vivo studies, formulate as a nanoemulsion using lipids (e.g., DSPE-PEG 2000) to improve bioavailability .

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